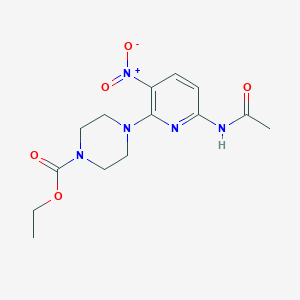
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is a complex organic compound with a unique structure that includes a pyridine ring, a piperazine ring, and various functional groups such as acetylamino, nitro, and ethoxycarbonyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with acetylamino and nitro groups. This is followed by the introduction of the piperazine ring and the ethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the acetylamino group.
科学的研究の応用
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-methoxycarbonylpiperazine
- 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-propoxycarbonylpiperazine
Uniqueness
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group, in particular, may influence its solubility and reactivity compared to similar compounds with different alkoxycarbonyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
75167-23-6 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC名 |
ethyl 4-(6-acetamido-3-nitropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N5O5/c1-3-24-14(21)18-8-6-17(7-9-18)13-11(19(22)23)4-5-12(16-13)15-10(2)20/h4-5H,3,6-9H2,1-2H3,(H,15,16,20) |
InChIキー |
JLZYNSUWKGHCOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


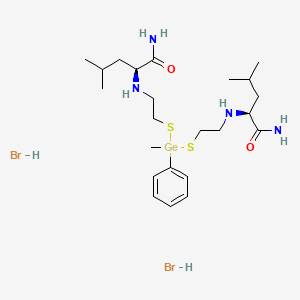

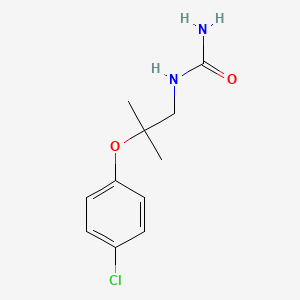
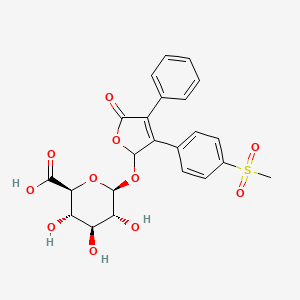


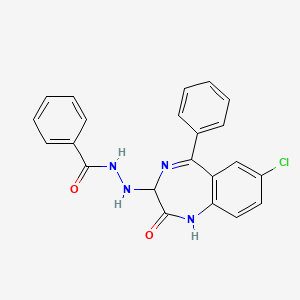
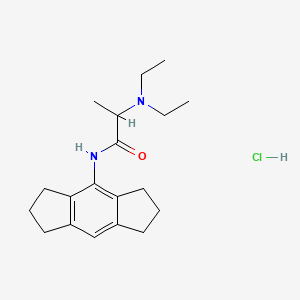
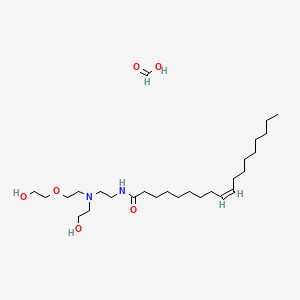
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
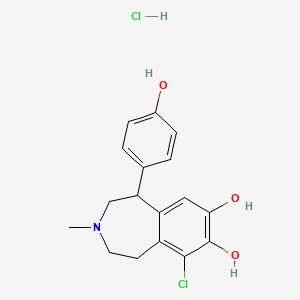
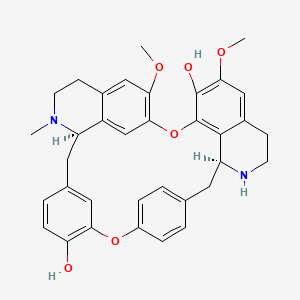
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)

